5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
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Description
5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H26BrN5O3S and its molecular weight is 532.46. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetic Properties and Metabolite Analysis
One study focuses on a compound with a similar structure, highlighting the development of a sensitive method for determining the compound and its major metabolites in rat plasma and tissues. This method facilitated pharmacokinetic studies, revealing significant insights into the compound's behavior in biological systems. It was applied to determine concentrations in plasma and various tissues after oral administration, showing detectable levels in the heart, lung, and kidney over extended periods (Ohashi, Nakamura, & Yoshikawa, 1999).
Photodynamic Therapy Applications
Another research area explores the compound's derivatives for photodynamic therapy (PDT), a treatment modality for cancer. Studies synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited excellent photosensitizing properties, including high singlet oxygen quantum yield, making them promising candidates for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similar findings were reported in subsequent studies, which investigated the spectroscopic, photophysical, and photochemical properties of these compounds, further supporting their potential in PDT applications (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial Activity
Research on derivatives of the compound has shown significant antimicrobial activity against various pathogenic strains. A study synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, with one exhibiting significant antimicrobial properties. This highlights the compound's relevance in developing new antimicrobial agents (Ranganatha et al., 2018).
Hepatobiliary Transport Analysis
An investigation into TA-0201CA, a metabolite of a structurally similar compound, aimed to clarify the transporters responsible for its hepatobiliary transport using rat models. The study found that the compound was extensively excreted into bile, with transporters such as multidrug resistance-associated protein 2 (Mrp2) partly involved in its biliary excretion. This research contributes to understanding the compound's elimination process and its potential interactions with transporter proteins (Fukuda et al., 2010).
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN5O3S/c1-3-32-20-11-6-17(24)15-21(20)33(30,31)28-19-9-7-18(8-10-19)26-23-25-16(2)14-22(27-23)29-12-4-5-13-29/h6-11,14-15,28H,3-5,12-13H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIOTKBSAGYXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.